6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C8H8BrN3. It belongs to the imidazo[4,5-b]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science . The compound is characterized by a fused bicyclic structure, which includes both an imidazole and a pyridine ring.
Mechanism of Action
Target of Action
6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine is a derivative of imidazo[4,5-b]pyridine, which has been found to have antimicrobial properties Similar compounds have been known to target ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
It is known that the tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified . The condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis conditions led to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4) .
Biochemical Pathways
Similar compounds have been known to activate the nf-kappab pathway through the process of phosphorylation .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been found to have antimicrobial properties .
Biochemical Analysis
Biochemical Properties
6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an antagonist of biological receptors such as angiotensin II and thromboxane A2 . These interactions are essential for modulating physiological processes, including blood pressure regulation and platelet aggregation. The compound’s ability to inhibit specific enzymes and receptors makes it a valuable tool in biochemical research and drug development.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can inhibit the activity of kinases such as FLT3 and aurora kinases, which are critical for cell division and proliferation . By modulating these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound’s interaction with angiotensin II receptors results in the inhibition of receptor activity, thereby reducing blood pressure . Additionally, its binding to kinases disrupts their normal function, leading to altered cell signaling and growth inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and receptors, leading to prolonged therapeutic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity. These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II reactions . These metabolic processes result in the formation of metabolites that are excreted through the kidneys. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to cross cell membranes and reach its target sites is essential for its biological activity . Studies have shown that this compound can accumulate in specific tissues, leading to localized effects. The compound’s distribution profile is influenced by factors such as lipophilicity and protein binding affinity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, its localization to the nucleus allows it to interact with nuclear receptors and influence gene expression. Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5
Properties
IUPAC Name |
6-bromo-3-ethylimidazo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-2-12-5-11-7-3-6(9)4-10-8(7)12/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFMKLXEVDGSFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1N=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632690 |
Source
|
Record name | 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-59-3 |
Source
|
Record name | 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.